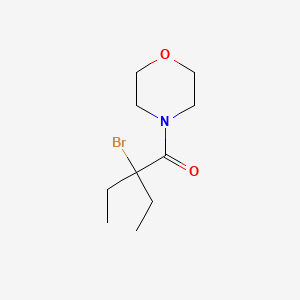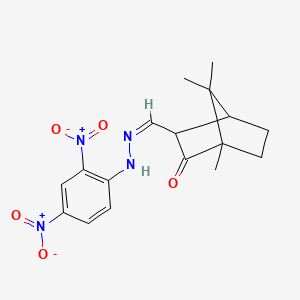
3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by its unique structure, which includes benzyl and dichlorobenzyl groups, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzyl and Dichlorobenzyl Groups: The benzimidazole core is then alkylated with benzyl bromide and 2,6-dichlorobenzyl bromide in the presence of a base such as potassium carbonate.
Quaternization: The final step involves quaternization of the nitrogen atom in the benzimidazole ring with methyl iodide or another suitable alkylating agent to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods like HPLC and NMR are employed to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorobenzyl positions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its antimicrobial and antiviral properties, showing potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves:
Molecular Targets: The compound interacts with DNA, enzymes, and proteins, disrupting their normal functions.
Pathways Involved: It inhibits the replication of microbial DNA, interferes with enzyme activity, and induces apoptosis in cancer cells through various signaling pathways.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of benzyl and dichlorobenzyl groups.
5,6-Dimethylbenzimidazole: Lacks the benzyl and dichlorobenzyl groups but shares the dimethyl substitution.
Uniqueness
3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of benzyl and dichlorobenzyl groups enhances its lipophilicity and ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
853348-96-6 |
|---|---|
分子式 |
C23H21BrCl2N2 |
分子量 |
476.2 g/mol |
IUPAC 名称 |
1-benzyl-3-[(2,6-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C23H21Cl2N2.BrH/c1-16-11-22-23(12-17(16)2)27(14-19-20(24)9-6-10-21(19)25)15-26(22)13-18-7-4-3-5-8-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
JORGKRFRPLSKJK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




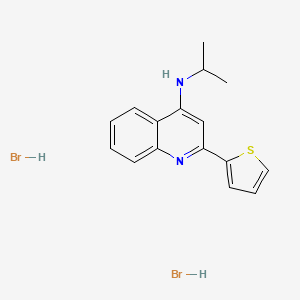
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

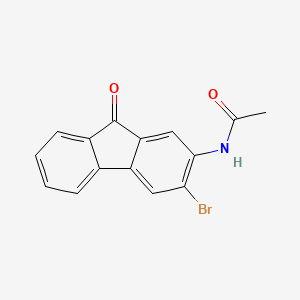
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)
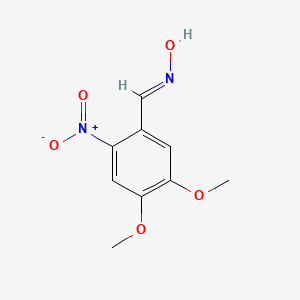
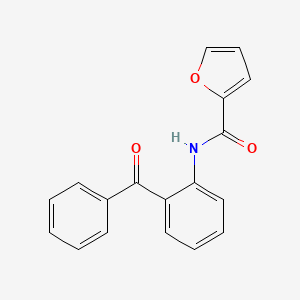

![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
